2-(3,5-dimethoxyphenyl)propan-2-yl Phenyl Carbonate
Overview
Description
2-(3,5-Dimethoxyphenyl)propan-2-yl Phenyl Carbonate is a chemical compound characterized by its unique structure, which includes a phenyl carbonate group attached to a 2-(3,5-dimethoxyphenyl)propan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethoxyphenyl)propan-2-yl Phenyl Carbonate typically involves the reaction of 2-(3,5-dimethoxyphenyl)propan-2-ol with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature range of 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dimethoxyphenyl)propan-2-yl Phenyl Carbonate can undergo various chemical reactions, including:
Oxidation: The phenyl carbonate group can be oxidized to form phenyl carbonate esters.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl carbonate group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Phenyl carbonate esters.
Reduction: 2-(3,5-Dimethoxyphenyl)propan-2-ol.
Substitution: Various phenyl carbonate derivatives.
Scientific Research Applications
2-(3,5-Dimethoxyphenyl)propan-2-yl Phenyl Carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which 2-(3,5-Dimethoxyphenyl)propan-2-yl Phenyl Carbonate exerts its effects depends on the specific application. For example, in drug development, it may act as a prodrug that is metabolized in the body to release the active drug. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Phenyl Carbonate Esters: These compounds share the phenyl carbonate group but differ in the attached moiety.
2-(3,5-Dimethoxyphenyl)propan-2-ol: This is the alcohol precursor to the phenyl carbonate derivative.
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)propan-2-yl phenyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-18(2,13-10-15(20-3)12-16(11-13)21-4)23-17(19)22-14-8-6-5-7-9-14/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWALYNJQIGGEAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)OC)OC)OC(=O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464546 | |
Record name | 2-(3,5-dimethoxyphenyl)propan-2-yl Phenyl Carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39507-97-6 | |
Record name | Carbonic acid, 1-(3,5-dimethoxyphenyl)-1-methylethyl phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39507-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,5-dimethoxyphenyl)propan-2-yl Phenyl Carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbonic acid, 1-(3,5-dimethoxyphenyl)-1-methylethyl phenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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